Cas no 619-84-1 (4-(Dimethylamino)benzoic acid)
4-(Dimethylamino)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Dimethylaminobenzoic acid
- 4-(N,N-DIMETHYLAMINO) BENZOIC ACID
- DIMETHYLAMINOBENZOIC(4-) ACID
- DMB
- N,N-DIMETHYL AMINO BENZOIC ACID
- P-DIMETHYLAMINOBENZOIC ACID
- P-(N,N-DIMETHYL)AMINOBENZOIC ACID
- RARECHEM AL BO 0056
- 4-(dimethylamino)-benzoicaci
- Benzoic acid, p-(dimethylamino)-
- Benzoicacid,4-(dimethylamino)-
- N,N,4-Dimethylaminobenzoic acid
- N,N-Dimethyl-4-aminobenzoic acid
- N,N-Dimethyl-p-aminobenzoic acid
- p-(dimethylamino)-benzoicaci
- Solarchem O
- 4-(Dimethylamino)benzoic Acid
- 4-Dimethylamibenzoic acid
- p-(N,N'-Dimethylamino) benzoic acid
- Benzoic acid, 4-(dimethylamino)-
- p-N,N-(Dimethylamino)benzoic acid
- p-Dimethylamino benzoic acid
- 4-Dimethylamino Benzoic Acid
- p-(Dimethylamino)benzoic acid
- 4-dimethylamino-benzoic acid
- D1MA908EV0
- YDIYEOMDOWUDTJ-UHFFF
- SB76045
- AC-11462
- FT-0618360
- CHEMBL112322
- MFCD00002537
- AKOS000119548
- NSC 16596
- 4-(Dimethylamino)benzoic acid, 98%
- Z104476964
- NSC-16596
- EN300-20122
- 4-Dimethylaminobenzoicacid
- BDBM512661
- p-(N,N'-Dimethylamino)benzoic Acid
- DB08748
- W-105063
- F2191-0087
- NSC16596
- InChI=1/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12
- 4dimethylaminobenzoic acid
- A833518
- 4-(DIMETHYLAMINO)BENZOIC ACID [MI]
- Q27097934
- DTXSID7060708
- UNII-D1MA908EV0
- acs.jmedchem.1c00409_ST.255
- D0724
- SY020179
- 4-dimethylaminophenylcarboxylic acid
- CS-W019576
- PD004568
- 619-84-1
- AE-562/40174962
- HMS3604D07
- GS-3079
- 4-(Dimethylamino)benzoic acid, 90%, technical grade
- NS00034876
- EINECS 210-615-8
- SCHEMBL33368
- 4-(Dimethylamino)benzoic acid,98%
- STL169142
- 4-Aminobenzoic acid, N,N-dimethyl-
- 4-(N,N-Dimethylamino)benzoic Acid; N,N-Dimethyl-4-aminobenzoic Acid; N,N-Dimethyl-p-aminobenzoic Acid; NSC 16596; p-(Dimethylamino)benzoic Acid
- Benzoic acid, p(dimethylamino)
- 210-615-8
- pDimethylamino benzoic acid
- para-dimethylaminobenzoic acid
- FD05829
- 4EDMAB
- pN,N(Dimethylamino)benzoic acid
- N,NDimethyl4aminobenzoic acid
- Benzoic acid, 4(dimethylamino)
- N,NDimethylpaminobenzoic acid
- DTXCID0043181
- 4-(Dimethylamino)benzoic acid
-
- MDL: MFCD00002537
- Inchi: 1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
- InChI Key: YDIYEOMDOWUDTJ-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)N(C)C)=O
- BRN: 386867
Computed Properties
- Exact Mass: 165.07900
- Monoisotopic Mass: 165.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: Light blue or white powder.
- Density: 1,04 g/cm
- Melting Point: 241-243 °C (dec.) (lit.)
- Boiling Point: 315.8℃ at 760 mmHg
- Flash Point: 170℃(338℉)(lit.)
- Refractive Index: 1,3715
- Water Partition Coefficient: Insoluble in water.
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 40.54000
- LogP: 1.45080
- Solubility: Not determined
- Merck: 3232
- pka: 6.03, 11.49(at 25℃)
4-(Dimethylamino)benzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
- RTECS:DG8735000
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Store at room temperature
4-(Dimethylamino)benzoic acid Customs Data
- HS CODE:29224995
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
4-(Dimethylamino)benzoic acid Pricemore >>
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| Fluorochem | 223719-1g |
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4-(Dimethylamino)benzoic acid Suppliers
4-(Dimethylamino)benzoic acid Related Literature
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1. Molecular recognition involving an interplay of O–H?O, C–H?O and π?π interactions. The anomalous crystal structure of the 1 : 1 complex 3,5-dinitrobenzoic acid–4-(N,N-dimethylamino)benzoic acidC. V. Krishnamohan Sharma,Kaliyamoorthy Panneerselvam,Tullio Pilati,Gautam R. Desiraju J. Chem. Soc. Perkin Trans. 2 1993 2209
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Rafal Rogalewicz,Adam Voelkel,Ireneusz Kownacki J. Environ. Monit. 2006 8 377
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3. Heteromeric intermolecular interactions as synthetic tools for the formation of binary co-crystalsChrister B. Aaker?y,John Desper,Brian A. Helfrich CrystEngComm 2004 6 19
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4. Molecular recognition via C–H ? O hydrogen bonding. Crystal structure of the 1:1 complex 4-nitrobenzoic acid–4-(N,N-dimethylamino)benzoic acidC. V. Krishnamohan Sharma,Kaliyamoorthy Panneerselvam,Tullio Pilati,Gautam R. Desiraju J. Chem. Soc. Chem. Commun. 1992 832
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Shamim Bukenya,Tasnim Munshi,Ian J. Scowen,Rachael Skyner,Darren A. Whitaker,Colin C. Seaton CrystEngComm 2013 15 2241
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aminobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Aminobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on 4-(Dimethylamino)benzoic acid
Recent Advances in the Application of 4-(Dimethylamino)benzoic acid (CAS: 619-84-1) in Chemical Biology and Pharmaceutical Research
4-(Dimethylamino)benzoic acid (DMABA, CAS: 619-84-1) is a versatile organic compound with a wide range of applications in chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key building block in the synthesis of novel bioactive molecules, photodynamic therapy agents, and pharmaceutical intermediates. This research brief aims to provide an overview of the latest advancements involving DMABA, focusing on its chemical properties, biological activities, and emerging applications in drug discovery and development.
One of the most significant breakthroughs in the application of DMABA is its role in the design of photosensitizers for photodynamic therapy (PDT). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that DMABA-derived compounds exhibit strong absorption in the visible light spectrum, making them promising candidates for PDT in cancer treatment. The researchers synthesized a series of DMABA-conjugated porphyrin derivatives, which showed enhanced tumor-targeting capabilities and reduced side effects compared to traditional PDT agents.
In the field of drug discovery, DMABA has been utilized as a crucial intermediate in the synthesis of kinase inhibitors. A recent patent application (WO2023056789) disclosed a novel class of tyrosine kinase inhibitors incorporating the DMABA moiety, showing potent activity against various cancer cell lines. The structural flexibility of DMABA allows for easy modification, enabling researchers to fine-tune the pharmacokinetic properties of these inhibitors.
Beyond its pharmaceutical applications, DMABA has also found use in biochemical research as a fluorescent probe. A 2024 study in Analytical Chemistry reported the development of DMABA-based fluorescent sensors for detecting metal ions in biological systems. These sensors demonstrated high selectivity for zinc ions, with potential applications in studying zinc homeostasis in neurodegenerative diseases.
The safety profile of DMABA has been extensively studied, with recent toxicological assessments confirming its low acute toxicity (LD50 > 2000 mg/kg in rodents). However, researchers emphasize the need for proper handling procedures due to its potential to cause mild skin and eye irritation. Current Good Manufacturing Practice (cGMP) compliant synthesis routes have been developed to ensure the consistent quality of DMABA for pharmaceutical applications.
Looking forward, the unique chemical properties of DMABA continue to inspire innovative applications. Ongoing research explores its potential in drug delivery systems, where its amino and carboxyl groups can be utilized for conjugation with various carriers. The compound's UV-absorbing properties are also being investigated for sunscreen formulations with improved stability and safety profiles.
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